rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is an intriguing chemical compound that has garnered attention for its potential applications in various scientific fields. With a complex structure, this compound forms part of the cyclopentaquinoline family, known for its unique properties and significant reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic synthesis. Common starting materials include cyclopentadiene derivatives and nitroaromatics. The synthetic route often involves nitration reactions, followed by cyclization and carboxylation processes under controlled conditions. Reaction conditions may include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to ensure optimal yields and purity.
Industrial Production Methods: On an industrial scale, the production methods are streamlined for efficiency and scalability. Batch or continuous flow reactors can be employed to manage the exothermic nature of some of the reactions involved. Process optimization focuses on maximizing yield while minimizing by-products and waste. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often applied.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, particularly at positions adjacent to the nitro and carboxylic acid groups.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium dithionite.
Substitution: Lewis acids or bases, such as aluminum chloride or sodium hydroxide, depending on the substitution reaction.
Major Products Formed: The major products depend on the specific reaction pathway:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of aminocyclopentaquinoline carboxylic acids.
Substitution: Various functionalized quinoline derivatives with altered electronic properties.
Scientific Research Applications
In Chemistry: rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is used as a building block in synthetic organic chemistry
In Biology: This compound's structure allows it to interact with biological macromolecules, making it a candidate for drug development research. Its nitro group, in particular, can be modified to interact with specific biological targets.
In Medicine: Potential applications in medicine include its use as a pharmacophore in the design of new therapeutic agents. Its ability to undergo bioconjugation reactions makes it suitable for targeted drug delivery systems.
In Industry: In industrial applications, it can be used in the development of dyes, pigments, and polymers. Its stability and reactivity profile make it an excellent candidate for materials science research.
Mechanism of Action
rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid exerts its effects primarily through interactions with specific molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking. The compound can modulate enzyme activity or receptor binding, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Comparison: Compared to other cyclopentaquinoline derivatives, rac-(3aR,4S,9bS)-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitro and carboxylic acid functional groups
Similar Compounds:cyclopentaquinoline-4-carboxylic acid: Lacks the nitro group, leading to different reactivity.
6-nitroquinoline-4-carboxylic acid: Does not have the cyclopenta ring, impacting its chemical stability and biological activity.
There you go—a detailed dive into this compound. Hope you find it as fascinating as the science behind it!
Properties
CAS No. |
2679951-27-8 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
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